7,8-Difluorochroman-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

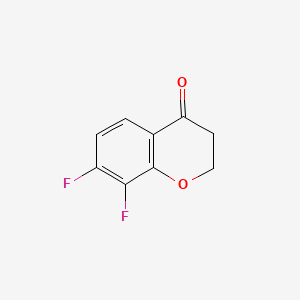

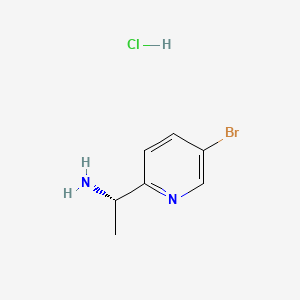

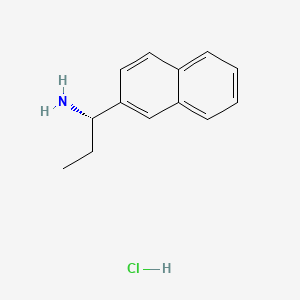

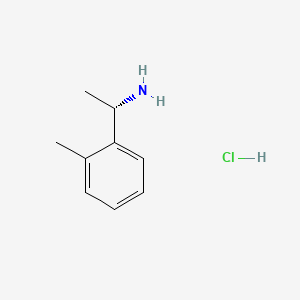

7,8-Difluorochroman-4-one is a chemical compound with the molecular formula C9H6F2O2 . It has a molecular weight of 184.14 and is a solid at room temperature . The IUPAC name for this compound is 7,8-difluoro-2,3-dihydro-4H-chromen-4-one .

Molecular Structure Analysis

The molecular structure of 7,8-Difluorochroman-4-one consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone but exhibits significant variations in biological activities .Physical And Chemical Properties Analysis

7,8-Difluorochroman-4-one is a solid at room temperature . It has a molecular weight of 184.14 . The compound is stored in a dry environment at a temperature between 2-8°C .Applications De Recherche Scientifique

Electrophilic Fluorination

A notable application is in the field of electrophilic fluorination, where hypervalent iodine reagents derived from fluoride have been used for the monofluorination of 1,3-ketoesters and difluorination of 1,3-diketones. This process highlights the compound's role in facilitating fluorination reactions, contributing to the synthesis of fluorinated organic molecules with potential pharmaceutical relevance (Geary, Hope, Singh, & Stuart, 2013).

Neurogenesis and Antidepressant Effect

Another research application involves the synthesis of a derivative of 7,8-Dihydroxyflavone, which shows significant neurogenesis and antidepressant effects. The study indicates the potential of this compound and its derivatives in treating neurological disorders and depression through the activation of specific receptors in the brain (Liu et al., 2010).

Enhancement of Stability and Bioavailability

Furthermore, the use of 7,8-Dihydroxyflavone in the fabrication of zein/lactoferrin composite nanoparticles to enhance its stability, water solubility, and bioaccessibility is noteworthy. This application is crucial for the development of functional foods and highlights the compound's versatility in improving the delivery and efficacy of bioactive compounds (Chen et al., 2019).

Synthesis of Aglycon

The compound also plays a role in the synthesis of aglycon parts of new-type glucosides, demonstrating its utility in the creation of novel chemical entities with potential biological activity (Suzuki, Tsuruga, Hiranuma, & Yamaura, 2004).

Difluoromethylation Reactions

Its relevance extends to the field of selective difluoromethylation and monofluoromethylation reactions, which are crucial for introducing fluorine atoms and fluorinated moieties into organic molecules. These modifications can significantly impact the pharmacological properties of compounds, underlining the importance of 7,8-Difluorochroman-4-one in medicinal chemistry (Hu, Zhang, & Wang, 2009).

Safety and Hazards

The safety information for 7,8-Difluorochroman-4-one indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Orientations Futures

The chroman-4-one framework, to which 7,8-Difluorochroman-4-one belongs, is a significant structural entity in the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of chromanone-derived compounds . Future research could focus on developing more effective and cost-effective methods for synthesizing novel chromanone analogs .

Propriétés

IUPAC Name |

7,8-difluoro-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-6-2-1-5-7(12)3-4-13-9(5)8(6)11/h1-2H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVMSLYKXQLIIRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C=CC(=C2F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676392 |

Source

|

| Record name | 7,8-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-Difluorochroman-4-one | |

CAS RN |

890840-90-1 |

Source

|

| Record name | 7,8-Difluoro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Alanine, N-[4-(aminocarbonyl)-3-fluorophenyl]-2-methyl-, methyl ester](/img/structure/B591971.png)